N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the alkylated indole derivative with an acyl chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: shares similarities with other indole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H26N2O4 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C27H26N2O4/c1-17(15-18-13-14-22(32-2)23(16-18)33-3)28-27(31)26(30)24-20-11-7-8-12-21(20)29-25(24)19-9-5-4-6-10-19/h4-14,16-17,29H,15H2,1-3H3,(H,28,31) |
InChI Key |
MLBCOIVRWNHKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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